4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base compound derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves the following steps:
Condensation Reaction: The compound is synthesized by the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline in a methanolic medium at room temperature.
Reaction Conditions: The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the Schiff base is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 5-chlorosalicylaldehyde and 4-fluoroaniline.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Medicine: Potential anticancer properties due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with biological macromolecules. The Schiff base can coordinate with metal ions, forming complexes that can disrupt bacterial cell walls or interfere with enzyme activity. The compound’s ability to form hydrogen bonds and interact with DNA also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(((4-fluorophenyl)imino)methyl)phenol: Lacks the chlorine atom, which may affect its coordination chemistry and biological properties.
Uniqueness
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens in the Schiff base structure provides a unique set of chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWXQFFPMLFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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